REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]2[cH:5][cH:6][c:7]([C:12]3([N+:20](=[O:21])[O-:22])[CH2:13][O:14][C:15]([CH3:18])([CH3:19])[O:16][CH2:17]3)[cH:8][c:9]2[cH:10][cH:11]1.[C:23](=[O:24])([O-:25])[O-:26].[CH3:29][c:30]1[cH:31][n:32][c:33]2[c:34]([c:35]1[CH3:36])[cH:37][cH:38][c:39]1[c:40]2[n:41][cH:42][c:43]([CH3:44])[c:45]1[CH3:46].[CH3:55][c:56]1[cH:57][cH:58][cH:59][cH:60][c:61]1[CH3:62].[CH3:65][CH2:66][O:67][C:68]([CH3:69])=[O:70].[CH3:71][CH2:72][CH2:73][CH2:74][CH2:75][CH3:76].[Cs+:27].[Cs+:28].[Cu:63][I:64].[OH:47][CH2:48][c:49]1[cH:50][cH:51][cH:52][cH:53][cH:54]1>>[c:2]1([O:47][CH2:48][c:49]2[cH:50][cH:51][cH:52][cH:53][cH:54]2)[cH:3][c:4]2[cH:5][cH:6][c:7]([C:12]3([N+:20](=[O:21])[O-:22])[CH2:13][O:14][C:15]([CH3:18])([CH3:19])[O:16][CH2:17]3)[cH:8][c:9]2[cH:10][cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)OCC(c2ccc3cc(Br)ccc3c2)([N+](=O)[O-])CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cnc2c(ccc3c(C)c(C)cnc32)c1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
[Cu]I
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)OCC(c2ccc3cc(OCc4ccccc4)ccc3c2)([N+](=O)[O-])CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |